molecular formula C29H26N4O3S B2602757 N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034583-59-8

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2602757
CAS RN: 2034583-59-8
M. Wt: 510.61
InChI Key: HALMDSRYQTUNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Precursor in Pharmaceutical Synthesis

4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide has been highlighted as an advantageous intermediate product for the production of pharmaceutically effective compounds. The described processes for the production of this intermediate and the active substances derived from it point to the chemical's utility in drug synthesis and development (Fort, 2002).

Antibacterial and Antifungal Applications

A study on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulphamido moiety revealed their potential antibacterial and antifungal activities. Such findings suggest the compound's utility in addressing microbial infections (Nunna et al., 2014).

Antitumor Agents

Several research efforts have focused on the synthesis of classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines as potential antitumor agents. These compounds, including classical antifolates, have shown promising results as inhibitors of dihydrofolate reductase (DHFR) and have demonstrated significant potency against various tumor cells in culture, suggesting their potential in cancer therapy (Gangjee et al., 2007).

Dual Inhibitors of Enzymes

Another line of research has led to the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, offering a novel approach to antitumor therapy. These compounds have been evaluated for their effectiveness against human tumor cell lines, underscoring their significance in the development of new cancer treatments (Gangjee et al., 2006).

Src Kinase Inhibition

Research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed their Src kinase inhibitory and anticancer activities, highlighting the compound's potential role in cancer therapy by targeting specific cellular pathways (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-2-33-28(35)27-26(24(17-30-27)21-11-7-4-8-12-21)32-29(33)37-19-25(34)31-22-13-15-23(16-14-22)36-18-20-9-5-3-6-10-20/h3-17,30H,2,18-19H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALMDSRYQTUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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